![molecular formula C12H18N4OS B2941262 4-(Oxan-4-yl)butyl-(1,3,4-thiadiazol-2-yl)cyanamide CAS No. 2248827-33-8](/img/structure/B2941262.png)
4-(Oxan-4-yl)butyl-(1,3,4-thiadiazol-2-yl)cyanamide
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Description
The compound “4-(Oxan-4-yl)butyl-(1,3,4-thiadiazol-2-yl)cyanamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been gaining attention due to their wide biological properties such as antimicrobial, anti-inflammatory, and anticancer activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, IR, MS, and elemental analysis . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of the synthesized derivatives are summarized in terms of their physicochemical properties and spectral analysis .Future Directions
The future directions for the research on “4-(Oxan-4-yl)butyl-(1,3,4-thiadiazol-2-yl)cyanamide” could involve further exploration of its potential therapeutic applications, given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .
properties
IUPAC Name |
4-(oxan-4-yl)butyl-(1,3,4-thiadiazol-2-yl)cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c13-9-16(12-15-14-10-18-12)6-2-1-3-11-4-7-17-8-5-11/h10-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETRYCBTFHMTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCCN(C#N)C2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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